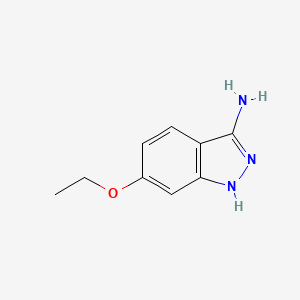

6-乙氧基-1H-吲唑-3-胺

描述

6-Ethoxy-1H-indazol-3-ylamine is a nitrogen-based heterocyclic compound. It has a molecular formula of C9H11N3O and a molecular weight of 177.2 g/mol .

Synthesis Analysis

The synthesis of 1H-indazole derivatives, such as 6-Ethoxy-1H-indazol-3-ylamine, has been a subject of interest in recent years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis

The molecular structure of 6-Ethoxy-1H-indazol-3-ylamine consists of a bicyclic ring structure made up of a pyrazole ring and a benzene ring . It contains two nitrogen atoms, one of which bears a hydrogen atom .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1H-indazole derivatives include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .Physical And Chemical Properties Analysis

6-Ethoxy-1H-indazol-3-ylamine has a molecular formula of C9H11N3O and a molecular weight of 177.2 g/mol . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.科学研究应用

合成和表征

- 合成技术:3-乙氧基-1H-吲唑衍生物(包括 6-乙氧基-1H-吲唑-3-胺)的合成已通过邻位叠氮苯甲酸和邻位叠氮苯甲醛衍生物的热分解和光解等方法实现。该过程产生 3-乙氧基和 3-氨基-1H-吲唑化合物 (Ardakani、Smalley 和 Smith,1984 年)。

生物活性及应用

- 抗癌特性:研究表明,合成了各种吲唑衍生物,包括与 6-乙氧基-1H-吲唑-3-胺在结构上相关的衍生物,并具有已证实的抗癌活性。这些衍生物已显示出对多种癌细胞系的有效性 (郭琼文,2006 年)。

化学反应性和修饰

- 反应性和衍生物合成:研究表明,可以选择性地保护吲唑(如 6-乙氧基-1H-吲唑-3-胺)在某些位置以创建新型吲唑衍生物。这允许进一步的化学修饰和探索新的潜在应用 (Luo、Chen 和 Dubowchik,2006 年)。

电化学性质

- 光物理和光化学性质:涉及与吲唑衍生物相关的酞菁的研究展示了显着的光物理和光化学性质,表明在传感器技术或光动力疗法等领域具有潜在应用 (Nas 等人,2012 年)。

安全和危害

While specific safety and hazard information for 6-Ethoxy-1H-indazol-3-ylamine was not found, it is generally recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition when handling similar compounds .

未来方向

Indazole-containing derivatives, such as 6-Ethoxy-1H-indazol-3-ylamine, represent one of the most important heterocycles in drug molecules . They have gained considerable attention in the field of medicinal chemistry due to their diverse biological activities . Therefore, much effort has been spent in recent years to develop synthetic approaches to indazoles , and it is expected that this research area will continue to be a focus in the future.

属性

IUPAC Name |

6-ethoxy-1H-indazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O/c1-2-13-6-3-4-7-8(5-6)11-12-9(7)10/h3-5H,2H2,1H3,(H3,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FENSIVQLZNKXRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)C(=NN2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Ethoxy-1H-indazol-3-ylamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

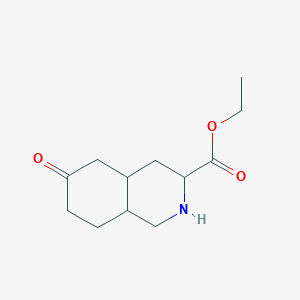

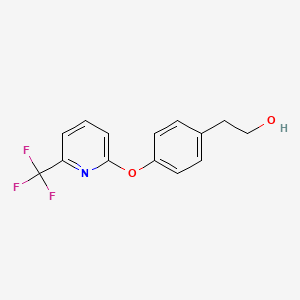

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(((3aR,4R,6R,6aR)-6-(6-Amino-9H-purin-9-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl)isoindoline-1,3-dione](/img/structure/B1403263.png)

![(1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)boronic acid](/img/structure/B1403267.png)

![2,6-Dibromo-4,4-bis(2-ethylhexyl)-4H-cyclopenta[1,2-b:5,4-b']dithiophene](/img/structure/B1403270.png)

![2-[(tert-Butoxycarbonyl)amino]ethyl benzoate](/img/structure/B1403276.png)

![1-[3-(Benzyloxy)-2-methylpropyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1403277.png)